6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . It has been studied for its potential as a GlyT1 inhibitor, which is a strategy currently being investigated in drug discovery for schizophrenia .
Synthesis Analysis
The synthesis of this compound involves bioisosteric replacement and mimicking of the pyridine ring of RG1678 . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole moiety and a piperidin-4-yl group . The structure also exhibits strong ICT enhanced by ESIPT .Chemical Reactions Analysis
The compound has been found to exhibit good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors . It has also been found to inhibit the hyperlocomotion induced by acute treatment of phencyclidine .Physical And Chemical Properties Analysis
The compound has a melting range of 270-280°C . Its IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .Aplicaciones Científicas De Investigación
Neuroactive Peptides and Memory Processing
Angiotensin IV (Ang IV) and its analogs are neuroactive peptides of the renin-angiotensin system (RAS) involved in memory processing, with their pro-cognitive effects suggested to be mediated by dopamine (DA) receptors. The interaction between DA and Ang IV in the brain may highlight a potential clinical relevance of combining antipsychotic and RAS-affecting drugs, suggesting a research avenue for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in enhancing memory through dopaminergic pathways (Braszko, 2010).
DNA Interaction and Drug Design
The synthetic dye Hoechst 33258, a derivative of piperazine, binds strongly to the minor groove of double-stranded B-DNA, indicating the relevance of piperazine derivatives in molecular biology and drug design. This utility in chromosomal staining and potential as a starting point for rational drug design underscores the importance of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new therapeutics (Issar & Kakkar, 2013).
Psychotic and Mood Disorder Treatment
Lurasidone, a benzisothiazole antipsychotic drug, emphasizes the significance of heterocyclic compounds in treating major affective disorders. The review of lurasidone's efficacy and safety in treating psychotic and mood disorders highlights the potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in similar applications, given its structural relevance (Pompili et al., 2018).
Piperazine Derivatives in Therapeutics
Piperazine derivatives have been identified as crucial components in a variety of drugs with therapeutic uses ranging from antipsychotic to anti-inflammatory. The exploration of piperazine-based molecules in drug discovery suggests a promising avenue for the application of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new medications with diverse pharmacological activities (Rathi et al., 2016).
Cytochrome P450 Isoform Inhibition
The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insight into the metabolism of drugs and potential drug-drug interactions. The selectivity of such inhibitors, including piperazine derivatives, is critical for understanding the metabolism of various drugs, indicating research potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in modifying drug efficacy and safety profiles (Khojasteh et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUFXXLCSFLJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.